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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
fluoro-2-methylbutane (tert-amyl fluoride), a fluorinated alkane. The information is intended
for researchers, scientists, and professionals in drug development and chemical analysis,
offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry
(MS), and infrared (IR) spectroscopic characteristics.

Molecular Structure and Properties

2-Fluoro-2-methylbutane is a halogenated organic compound with the chemical formula
C5H11F[1][2][3][4][5] Its structure consists of a butane backbone with a fluorine atom and a
methyl group attached to the second carbon atom.

Property Value

Molecular Formula C5HLLF[1][2][3][4][5]
Molecular Weight 90.14 g/mol [1][2]
CAS Number 661-53-0[1][5]

Boiling Point 61°C at 760 mmHg[4]
Density 0.773 g/cm?3[4]
Melting Point -121°C[4]
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Spectroscopic Data

The following sections detail the nuclear magnetic resonance, mass spectrometry, and infrared
spectroscopy data for 2-fluoro-2-methylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. For 2-fluoro-2-methylbutane, both *H and 3C NMR provide valuable insights into
its molecular framework. The presence of fluorine introduces characteristic splitting patterns
due to spin-spin coupling between *H, 13C, and °F nuclei.

1H NMR Spectroscopy

The *H NMR spectrum of 2-fluoro-2-methylbutane is expected to show three distinct signals
corresponding to the three non-equivalent sets of protons. The proton on the carbon adjacent
to the fluorine atom is expected to be shifted downfield to the 2.0-4.5 ppm range.[6]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~1.5 Triplet 3H -CHs (ethyl)
~1.7 Quartet 2H -CH2z-

Singlet (or ver

glet ( ) Y 2 x -CHs (gem-
~1.3 narrow multiplet due 6H )
dimethyl)

to coupling with F)

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 2-fluoro-2-methylbutane will exhibit four signals,
one for each unique carbon environment. The carbon atom bonded to the fluorine will show a

significant downfield shift and will be split into a doublet due to one-bond coupling with the 1°F

nucleus. Other carbons may also show smaller couplings to fluorine.
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Multiplicity (due to C-F

Chemical Shift (d) ppm coupling) Assignment

~95 Doublet C-F

~35 Doublet -CHa2-

~25 Doublet 2 x -CHs (gem-dimethyl)
~9 Singlet -CHs (ethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elucidating the structure.

The electron ionization (El) mass spectrum of 2-fluoro-2-methylbutane is expected to show a
molecular ion peak (M*) at m/z = 90.[1][2][3] Fragmentation of alkyl halides is a key feature of
their mass spectra.[7][8] Common fragmentation patterns include the loss of the halogen atom

and alpha-cleavage.

miz Relative Intensity Possible Fragment
90 Low [CsH11F]* (Molecular lon)
75 Moderate [CsH1o]* (Loss of HF)
) [CaHo]* (tert-butyl cation, loss
57 High
of CHzF)
43 Moderate [CsH7]* (isopropyl cation)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of an alkyl halide is characterized by the absorption corresponding to the carbon-

halogen bond stretching vibration.

For 2-fluoro-2-methylbutane, the key absorption bands are expected in the fingerprint region.
The C-F stretch for fluoroalkanes typically appears in the range of 1000-1400 cm~1. Other
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characteristic absorptions include those for C-H stretching and bending vibrations.[9][10]

Wavenumber (cm~?) Intensity Assignment
2970-2850 Strong C-H stretch (alkane)
1470-1370 Medium C-H bend (alkane)
1300-1150 Medium -CH2X wag|[6][9][10]
1200-1000 Strong C-F stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-25 mg of 2-fluoro-2-methylbutane in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIs).

« Filter the solution through a pipette with a small plug of glass wool to remove any particulate
matter.

o Transfer the filtered solution into a clean, dry NMR tube.

o Cap the NMR tube securely.

H NMR Acquisition:

e The *H NMR spectrum can be recorded on a 400 MHz spectrometer.[11]

o The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard (0.00 ppm).[11]

13C NMR Acquisition:
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e The 3C NMR spectrum can be recorded on the same spectrometer at a frequency of 100
MHz.[11]

e The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCls at 77.0
ppm).[11]

e Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[12]

Mass Spectrometry

Sample Introduction:

e For a volatile compound like 2-fluoro-2-methylbutane, gas chromatography-mass
spectrometry (GC-MS) is a suitable method.[13]

e The sample is injected into a gas chromatograph, where it is vaporized and separated from
any impurities.

lonization and Analysis:

e The separated compound enters the mass spectrometer and is ionized, typically using
electron ionization (El) at 70 eV.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio by a
mass analyzer (e.g., a quadrupole).

o A detector records the abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation:

o As 2-fluoro-2-methylbutane is a liquid at room temperature, the IR spectrum can be
obtained using a neat sample.

o Adrop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:
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e The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
e The spectrum is typically scanned over the range of 4000-400 cm~1.

* A background spectrum of the clean salt plates is taken first and subtracted from the sample
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques for the structural elucidation of 2-fluoro-2-methylbutane.
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Caption: Workflow of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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